molecular formula C13H17NO4 B1335439 2-(Boc-aminomethyl)benzoic acid CAS No. 669713-61-5

2-(Boc-aminomethyl)benzoic acid

Cat. No.: B1335439
CAS No.: 669713-61-5
M. Wt: 251.28 g/mol
InChI Key: GWVKDNNYKKKOHC-UHFFFAOYSA-N
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Description

2-(Boc-aminomethyl)benzoic acid is a protected derivative of 2-aminomethylbenzoic acid, where the primary amine is shielded by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions during coupling steps.

Properties

CAS No.

669713-61-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16)

InChI Key

GWVKDNNYKKKOHC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A comparative analysis of 2-(Boc-aminomethyl)benzoic acid with similar compounds is presented below, focusing on molecular properties, substituent effects, and applications.

Table 1: Molecular and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound C₁₂H₁₅NO₄ 237.25 Boc-aminomethyl (C2), COOH (C1) Hydrophobic, acid-labile Boc group Peptide intermediates
2-Aminobenzoic acid C₇H₇NO₂ 137.14 NH₂ (C2), COOH (C1) Water-soluble, reactive amine Dyes, pharmaceuticals
5-(Boc-amino)-2-chlorobenzoic acid C₁₂H₁₄ClNO₄ 271.70 Boc-amino (C5), Cl (C2), COOH (C1) Electron-withdrawing Cl enhances acidity Drug design
2-(Boc-aminomethyl)phenylacetic acid C₁₄H₁₉NO₄ 265.31 Boc-aminomethyl (C2), CH₂COOH (C1) Weaker acid than benzoic acid Bioconjugation
2-Amino-4-bromobenzoic acid C₇H₆BrNO₂ 216.03 NH₂ (C2), Br (C4), COOH (C1) Bromine increases lipophilicity Organic synthesis

Substituent Effects on Properties

(a) Boc Group vs. Free Amine
  • This compound vs. 2-aminobenzoic acid: The Boc group reduces water solubility due to increased hydrophobicity but improves stability against oxidation and nucleophilic attack . Free amines (e.g., 2-aminobenzoic acid) are more reactive but require protection in complex syntheses .
(b) Halogen Substituents
  • 5-(Boc-amino)-2-chlorobenzoic acid vs. 2-amino-4-bromobenzoic acid: Chlorine at C2 (electron-withdrawing) increases the carboxylic acid’s acidity (pKa ~2.5) compared to bromine at C4, which primarily enhances lipophilicity .
(c) Backbone Modifications
  • 2-(Boc-aminomethyl)phenylacetic acid vs. This compound: The phenylacetic acid derivative’s CH₂COOH side chain reduces acidity (pKa ~4.5 vs. ~2.8 for benzoic acid) and alters binding affinity in biological systems .

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